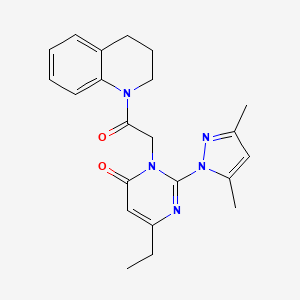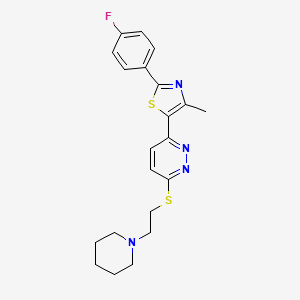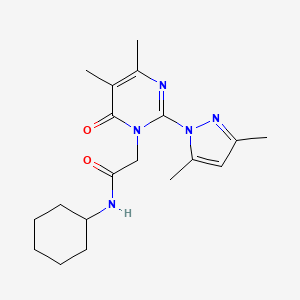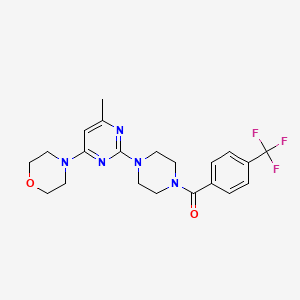![molecular formula C21H23N5O2 B11246301 N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246301.png)
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a benzodioxin moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition of azides with nitriles. The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction. The benzodioxin moiety is formed through a condensation reaction involving catechol and an appropriate aldehyde. Finally, these intermediates are coupled using amination reactions under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, continuous flow reactors for alkylation, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Scientific Research Applications
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to downstream effects that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amine
- N-(4-methoxyphenyl)-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amine
Uniqueness
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of the benzodioxin moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C21H23N5O2/c1-3-7-17(8-4-1)26-20(23-24-25-26)21(11-5-2-6-12-21)22-16-9-10-18-19(15-16)28-14-13-27-18/h1,3-4,7-10,15,22H,2,5-6,11-14H2 |
InChI Key |
KTUVPPLUTIGHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)



![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)

![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246244.png)

![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246273.png)
![1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246274.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
